Furo[3,2-b]pyridin-7-amine-HCl

Kinase inhibitor CLK inhibitor Selectivity profile

Select Furo[3,2-b]pyridin-7-amine-HCl for kinase inhibitor programs requiring CLK/HIPK2 selectivity or Hedgehog pathway modulation. This hydrochloride salt provides a ready-to-derivatize primary amine handle for chemoselective SAR exploration at the 3- and 5-positions, a flexibility absent in thieno or pyrrolo analogs. Procure the furo[3,2-b]pyridine core to access a distinct region of kinase chemical space with published crystal structure guidance (HIPK2 bound MU135).

Molecular Formula C7H7ClN2O
Molecular Weight 170.6
CAS No. 2105005-52-3
Cat. No. B2922398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-b]pyridin-7-amine-HCl
CAS2105005-52-3
Molecular FormulaC7H7ClN2O
Molecular Weight170.6
Structural Identifiers
SMILESC1=CN=C2C=COC2=C1N.Cl
InChIInChI=1S/C7H6N2O.ClH/c8-5-1-3-9-6-2-4-10-7(5)6;/h1-4H,(H2,8,9);1H
InChIKeyPUTFLLAMOPARNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-b]pyridin-7-amine-HCl (CAS 2105005-52-3): Core Scaffold and Procurement Baseline


Furo[3,2-b]pyridin-7-amine-HCl is the hydrochloride salt form of a bicyclic heteroaromatic amine comprising fused furan and pyridine rings. With the molecular formula C₇H₇ClN₂O and a molecular weight of approximately 170.6 g/mol, it serves as a primary amine-functionalized furo[3,2-b]pyridine scaffold. The furo[3,2-b]pyridine core has been identified in peer-reviewed literature as a privileged scaffold for developing potent and highly selective inhibitors of cdc-like kinases (CLKs) and effective modulators of the Hedgehog signaling pathway [1], establishing this compound class as a valuable starting point for kinase inhibitor medicinal chemistry programs and chemical probe development [2].

Furo[3,2-b]pyridin-7-amine-HCl: Why Analogs Cannot Be Simply Substituted in Structure-Activity Studies


In fused heteroaromatic amine scaffolds, the identity of the heteroatom (O vs. S vs. N) profoundly alters electronic distribution, hydrogen-bonding capacity, and conformational preferences at the kinase hinge-binding region. The furo[3,2-b]pyridine core has been explicitly characterized as a relatively underexplored central pharmacophore in the kinase inhibitor space [1], contrasting with extensively studied sulfur (thieno[3,2-b]pyridine) and nitrogen (pyrrolo[3,2-b]pyridine) analogs that have established target selectivity profiles. Simply substituting a furo[3,2-b]pyridine core with a thieno analog results in fundamentally altered kinase inhibition profiles—furo derivatives demonstrate selective CLK1/2/4 and HIPK2 inhibition, while thieno analogs predominantly target c-Met and VEGFR2 tyrosine kinases [2]. This target-class divergence underscores why furo[3,2-b]pyridin-7-amine-HCl cannot be generically replaced by other heteroaromatic amines in experiments requiring CLK or Hedgehog pathway modulation.

Furo[3,2-b]pyridin-7-amine-HCl: Quantitative Evidence for Differentiated Kinase Selectivity and Biological Activity


Selectivity Profile: Furo[3,2-b]pyridine Scaffold Enables CLK-Family Targeting Distinct from Thieno Analogs

The furo[3,2-b]pyridine core has been experimentally validated as a privileged scaffold for generating potent and highly selective inhibitors of CLK1, CLK2, and CLK4 (cdc-like kinases) [1]. Optimization of 3,5-disubstituted furo[3,2-b]pyridines yielded cell-active CLK inhibitors with high selectivity [1]. In direct contrast, the sulfur-containing thieno[3,2-b]pyridine scaffold has been independently characterized as an inhibitor of c-Met and VEGFR2 tyrosine kinases with IC50 values in the low nanomolar range in vitro [2], representing a fundamentally different kinase targeting profile.

Kinase inhibitor CLK inhibitor Selectivity profile

Hedgehog Pathway Modulation: Sub-Micromolar Activity from Kinase-Inactive Furo[3,2-b]pyridine Derivatives

Profiling of the kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed sub-micromolar modulators of the Hedgehog signaling pathway [1]. This activity is structurally distinct from the CLK inhibition observed in the 3,5-disubstituted series and represents a second, independent biological application of the furo[3,2-b]pyridine scaffold [1]. This dual-utility profile is not documented for simple amino-substituted thieno[3,2-b]pyridine or pyrrolo[3,2-b]pyridine scaffolds in the peer-reviewed literature.

Hedgehog pathway Cancer Developmental biology

HIPK2 Inhibition with Furo[3,2-b]pyridine Core: Structural Basis by X-Ray Crystallography

The furo[3,2-b]pyridine scaffold has been advanced to highly selective HIPK2 inhibitors, with the X-ray crystal structure of compound MU135 bound to HIPK2 solved and characterized [1]. The crystal structure reveals the binding mode of the furo[3,2-b]pyridine core within the HIPK2 ATP-binding pocket. In comparison, the 1H-pyrazolo[3,4-b]pyridine scaffold has produced potent CDK1/CDK2 inhibitors such as BMS-265246 with CDK1/cycB IC50 = 6 nM and CDK2/cycE IC50 = 9 nM [2], demonstrating that different fused heteroaromatic amine cores drive selectivity toward distinct kinase families.

HIPK2 inhibitor X-ray crystallography Kinase inhibitor

Synthetic Accessibility: Furo[3,2-b]pyridine Core Enables Flexible Functionalization via Chemoselective Coupling

A flexible synthetic methodology for 3,5-disubstituted furo[3,2-b]pyridines has been reported that relies on chemoselective couplings of 5-chloro-3-iodofuro[3,2-b]pyridine, enabling efficient second-generation synthesis of the CLK1/2/4 chemical probe MU1210 and identification of HIPK inhibitors MU135 and MU1787 [1]. This methodology enables systematic structure-activity relationship (SAR) exploration at both the 3- and 5-positions of the furo[3,2-b]pyridine core. In contrast, analogous synthetic routes for thieno[3,2-b]pyridin-7-amine hydrochloride have been primarily directed toward VEGFR2 inhibitor development [2], with different functionalization patterns required for c-Met/VEGFR2 potency.

Medicinal chemistry Synthetic methodology Cross-coupling

Furo[3,2-b]pyridin-7-amine-HCl: High-Value Procurement Applications Based on Validated Evidence


Development of Selective CLK1/2/4 Chemical Probes and Inhibitors

The furo[3,2-b]pyridine core is a validated privileged scaffold for generating potent, cell-active, and highly selective inhibitors of cdc-like kinases (CLK1/2/4) [1]. Researchers developing chemical probes for CLK family kinases—implicated in alternative splicing regulation and cancer biology—should prioritize the furo[3,2-b]pyridin-7-amine scaffold over thieno or pyrrolo analogs, as the latter have documented activity against different kinase targets (c-Met/VEGFR2) and have not been characterized for CLK selectivity in peer-reviewed literature. The flexible synthetic methodology enabling chemoselective couplings at the 3- and 5-positions allows systematic SAR exploration [2], providing a clear development path for optimizing potency and selectivity.

Hedgehog Signaling Pathway Modulator Discovery Programs

For teams investigating Hedgehog pathway-driven cancers (e.g., medulloblastoma, basal cell carcinoma) or developmental signaling, the furo[3,2-b]pyridine scaffold offers a documented entry point. Kinase-inactive 3,5,7-trisubstituted furo[3,2-b]pyridine derivatives have demonstrated sub-micromolar Hedgehog pathway modulation [1], providing an alternative mechanism of action to established Smoothened antagonists. This activity is specific to the furo[3,2-b]pyridine core and has not been reported for analogous thieno[3,2-b]pyridine or pyrrolo[3,2-b]pyridine scaffolds, making furo[3,2-b]pyridin-7-amine-HCl the rational starting material for Hedgehog-focused medicinal chemistry campaigns.

HIPK2-Focused Inhibitor Optimization with Structural Guidance

Homeodomain-interacting protein kinase 2 (HIPK2) is an emerging target in cancer and fibrosis. The furo[3,2-b]pyridine scaffold has yielded highly selective HIPK2 inhibitors with an available X-ray crystal structure of MU135 bound to HIPK2 [1]. This structural information provides a rational basis for structure-guided optimization that is not available for other heteroaromatic amine cores targeting this kinase. Medicinal chemistry teams seeking to develop HIPK2 inhibitors with well-characterized binding modes should procure furo[3,2-b]pyridin-7-amine-HCl as the core scaffold, leveraging the published crystal structure coordinates and SAR data to accelerate lead optimization.

Parallel Kinase Inhibitor Library Synthesis and SAR Exploration

Contract research organizations and academic medicinal chemistry cores building focused kinase inhibitor libraries can utilize furo[3,2-b]pyridin-7-amine-HCl as a central building block. The reported flexible synthesis of 3,5-disubstituted furo[3,2-b]pyridines via chemoselective couplings of the 5-chloro-3-iodo intermediate enables systematic diversification [1]. This contrasts with the more limited functionalization pathways and different target selectivity profiles (c-Met/VEGFR2) of thieno[3,2-b]pyridine scaffolds [2]. Procuring the furo core provides access to a distinct region of kinase inhibitor chemical space with documented CLK and HIPK selectivity.

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